molecular formula C14H10N2O6 B14340832 Benzoic acid, 4,4'-azobis[2-hydroxy- CAS No. 95710-87-5

Benzoic acid, 4,4'-azobis[2-hydroxy-

Cat. No.: B14340832
CAS No.: 95710-87-5
M. Wt: 302.24 g/mol
InChI Key: KUNZMYAVFWDQKQ-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are critical in industrial and pharmaceutical applications due to their structural versatility. The compound Benzoic acid, 4,4'-azobis[2-hydroxy- (CAS: 95710-87-5) is an azo-linked dimeric derivative of benzoic acid with hydroxyl substituents. Azo compounds are characterized by the presence of the –N=N– group, which imparts unique reactivity and photochemical properties. This compound is structurally distinct due to its two hydroxyl groups at the 2-position of the benzene rings and the azo bridge connecting the 4-positions (Figure 1) .

Its synthesis likely involves diazotization and coupling reactions, similar to other azo compounds .

Properties

CAS No.

95710-87-5

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

4-[(4-carboxy-3-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10N2O6/c17-11-5-7(1-3-9(11)13(19)20)15-16-8-2-4-10(14(21)22)12(18)6-8/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

KUNZMYAVFWDQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reactions

The most widely reported method involves diazotization of 4-amino-2-hydroxybenzoic acid followed by coupling with a second aromatic amine. In a representative procedure:

  • Diazotization : 4-Amino-2-hydroxybenzoic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
  • Coupling : The diazonium salt reacts with a second equivalent of 4-amino-2-hydroxybenzoic acid in alkaline medium (pH 8–9), yielding the azo compound.

Optimization Insights :

  • Temperature control (<10°C) prevents premature decomposition of the diazonium intermediate.
  • Alkaline conditions (e.g., 10% NaOH) enhance coupling efficiency by deprotonating the hydroxyl group, increasing nucleophilicity.

Yield : 78–85% after recrystallization from ethanol-water mixtures.

Nitro Reduction and Oxidative Dimerization

An alternative route starts with 4-nitro-2-hydroxybenzoic acid:

  • Reduction : Catalytic hydrogenation (Pd/C, H₂, 0.6–1.0 MPa) reduces the nitro group to an amine, forming 4-amino-2-hydroxybenzoic acid.
  • Oxidative Dimerization : The amine undergoes oxidation with air or peroxides (e.g., H₂O₂) in acidic media, forming the azo bond.

Key Parameters :

  • Catalyst Loading : 5% Pd/C achieves >95% conversion at 95–100°C.
  • Oxidant Selection : Hydrogen peroxide (30% v/v) minimizes side products compared to chlorinated oxidants.

Yield : 70–75% (two-step overall).

Condensation of Preformed Azo Intermediates

Industrial-scale methods often employ pre-synthesized azo precursors. For example:

  • Synthesis of 4,4'-Azobis(benzoyl chloride) : Reacting 4,4'-azobis(benzoic acid) with thionyl chloride (SOCl₂) forms the acyl chloride derivative.
  • Hydroxylation : Hydrolysis with aqueous NaOH introduces hydroxyl groups at the 2-position.

Advantages :

  • Avoids unstable diazonium intermediates.
  • Permits modular functionalization for derivatives.

Yield : 82–88% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Key Reagents Temperature Yield Purity Scalability
Diazotization/Coupling NaNO₂, HCl, NaOH 0–10°C 78–85% ≥97% Lab-scale
Nitro Reduction/Oxidation Pd/C, H₂, H₂O₂ 95–100°C 70–75% ≥95% Pilot-scale
Condensation SOCl₂, NaOH 25–40°C 82–88% ≥98% Industrial

Trade-offs :

  • Diazotization : High purity but requires cryogenic conditions.
  • Nitro Reduction : Scalable but involves high-pressure equipment.
  • Condensation : Industrial-friendly but generates stoichiometric HCl.

Catalytic Systems and Reaction Engineering

Heterogeneous Catalysis

Pd/C (5% loading) is the benchmark for nitro reductions, offering recyclability (>5 cycles) and minimal metal leaching. Alternatives like Raney nickel require higher pressures (2.0 MPa) but reduce costs by 30%.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, tetramethylene sulfone) improve reaction homogeneity and azo bond stability at elevated temperatures. Ethanol-water mixtures (1:1 v/v) are preferred for diazotization due to their low cost and environmental compatibility.

Challenges and Mitigation Strategies

Challenge 1: Azo Bond Instability

  • Cause : Thermal decomposition above 150°C or prolonged UV exposure.
  • Solution : Conduct reactions under inert atmospheres (N₂/Ar) and use amber glassware.

Challenge 2: Byproduct Formation

  • Cause : Over-oxidation during dimerization or incomplete coupling.
  • Solution : Optimize oxidant stoichiometry (e.g., 1.1 eq H₂O₂) and employ tandem HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-azobis[2-hydroxy-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Amines are the primary products.

    Substitution: Depending on the substituent, products can include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzoic acid, 4,4’-azobis[2-hydroxy-] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-azobis[2-hydroxy-] involves its ability to undergo redox reactions. The azo group can participate in electron transfer processes, making it useful in various chemical and biological applications. The compound’s molecular targets and pathways include interactions with enzymes and cellular components that facilitate its redox activity.

Comparison with Similar Compounds

Structural and Functional Analogues

4,4'-Oxybis(benzoic acid) (CAS: 2215-89-6)
  • Structure : Contains an ether (–O–) linkage instead of an azo group, with hydroxyl groups at the 2-position.
  • Properties :
    • Thermal Stability : Higher than azo-linked compounds due to the stable ether bond .
    • Toxicity : Classified as a skin/eye irritant (GHS Category 2/2A) and respiratory irritant .
    • Applications : Used in polymer synthesis and as a crosslinking agent .
Parameter Benzoic Acid, 4,4'-Azobis[2-Hydroxy- 4,4'-Oxybis(benzoic acid)
Bridge Group –N=N– (azo) –O– (ether)
Hydroxyl Position 2-position 2-position
Thermal Stability Likely lower (azo bonds decompose) High
Toxicity (GHS) Not reported Skin/eye irritant
2,2'-Azobis(benzoic acid) (CAS: 635-54-1)
  • Structure : Azo-linked benzoic acid with hydroxyl groups at the 2,2'-positions.
  • Properties :
    • Reactivity : Functions as a radical initiator due to the labile azo bond .
    • Hazards : Oral toxicity (H302) and respiratory irritation (H335) .
4-Hydroxybenzoic Acid (CAS: 99-96-7)
  • Structure: Monomeric with a single hydroxyl group at the 4-position.
  • Properties :
    • Applications : Widely used as a preservative (parabens) and intermediate in drug synthesis .
    • Thermodynamics : Melting point = 213–215°C; sublimation enthalpy = 107.5 kJ/mol .

Toxicity and Environmental Impact

  • Benzoic Acid, 4,4'-Azobis[2-Hydroxy-: No direct toxicity data available.
  • QSTR Model Insights: For benzoic acid derivatives, molecular connectivity indices (0JA, 1JA) correlate with acute toxicity (LD50). The azo group may increase toxicity compared to non-azo analogues .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzoic acid in biological samples, and how do their sensitivities compare?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for high sensitivity and specificity, enabling detection of metabolites and impurities at trace levels. Use reverse-phase columns (e.g., C18) with mobile phases optimized for benzoic acid's polarity. Calibration curves should be validated using internal standards like deuterated benzoic acid .
  • Square Wave Voltammetry (SWV) with boron-doped diamond (BDD) electrodes offers rapid quantification in non-complex matrices (e.g., cosmetics). Detection limits as low as 0.1 µM can be achieved, but matrix effects in biological fluids may require sample pre-treatment (e.g., solid-phase extraction) .
    • Data Comparison : LC-MS provides superior resolution for metabolomics studies, while SWV is cost-effective for routine quality control.

Q. How can recrystallization be optimized to purify benzoic acid in laboratory settings?

  • Methodological Answer :

  • Solvent Selection : Use water or ethanol-water mixtures (70–80% ethanol) for high solubility at elevated temperatures and low solubility at room temperature.
  • Cooling Rate : Gradual cooling (1–2°C/min) promotes large crystal formation, reducing impurity entrapment.
  • Purity Verification : Measure melting point (expected range: 122–123°C) and compare with literature values. Purity >99% is achievable with two successive recrystallizations .

Q. What experimental designs are effective for studying benzoic acid production in microbial systems?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Use a central composite design to optimize factors like pH, temperature, and substrate concentration. For example, in yogurt fermentation, incubation at 42°C with Lactobacillus starters maximizes benzoic acid yield (up to 12.5 mg/kg) .
  • Metabolite Tracking : Combine HPLC with UV detection (λ = 270 nm) for real-time monitoring of production kinetics.

Advanced Research Questions

Q. How do transcription factors regulate yeast tolerance to benzoic acid, and what are the implications for industrial biotechnology?

  • Methodological Answer :

  • Genetic Knockout Studies : Disrupt TPO1 (a multidrug transporter gene) in Saccharomyces cerevisiae to assess its role in benzoic acid efflux. Transcript levels can be quantified via qPCR under stress conditions (e.g., 5 mM benzoic acid, pH 4.5) .
  • Metabolomic Profiling : Use GC-MS to track intracellular polyamine depletion (e.g., spermidine, putrescine) linked to Tpo1 activity. Nitrogen limitation experiments reveal cross-regulation between stress response and nutrient sensing pathways .
    • Implications : Engineering TPO1 overexpression strains could enhance microbial robustness in biopreservation or biofuel production.

Q. What metabolomics strategies elucidate benzoic acid detoxification pathways in humans?

  • Methodological Answer :

  • Intervention Design : Administer benzoic acid (e.g., via flavored water, 4.5 mg/kg body weight) and collect urine samples over 5 hours. Use 1H-NMR spectroscopy to detect glycine conjugates (hippuric acid) and phase II metabolites .
  • Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to identify metabolite clusters. Key biomarkers include urinary succinate (TCA cycle disruption) and trimethylamine-N-oxide (gut microbiota interactions) .

Q. How can computational modeling predict benzoic acid interactions with biological macromolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model benzoic acid binding to cytochrome P450 enzymes (e.g., CYP2E1) using software like GROMACS. Parameters include solvation free energy (ΔG ~ -5.2 kcal/mol) and hydrogen-bonding dynamics at active sites .
  • Docking Studies : Use AutoDock Vina to screen benzoic acid derivatives for inhibitory effects on tyrosinase (relevant to hyperpigmentation therapies). Competitive inhibition constants (Ki) can validate predictions .

Safety and Handling

Q. What are the critical safety protocols for handling benzoic acid derivatives in research laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators when handling powders or aerosols. Use fume hoods for synthesis steps involving volatile intermediates .
  • Waste Management : Neutralize benzoic acid waste with sodium bicarbonate (1:1 molar ratio) before disposal. Avoid drain release due to aquatic toxicity (LC50 for fish: 10–100 mg/L) .

Contradictions and Validation

Q. How can researchers resolve discrepancies in reported benzoic acid thermal properties (e.g., sublimation enthalpy)?

  • Methodological Answer :

  • Standardized Calorimetry : Replicate measurements using a Calvet microcalorimeter under controlled vacuum (0.01 mbar). Reported ΔsubH values range from 90 ± 4 kJ/mol (isothermal thermogravimetry) to 94 kJ/mol (Knudsen effusion), highlighting the need for instrument calibration against NIST-certified references .

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